molecular formula C16H14N2O6S2 B14918643 3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide

3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide

Cat. No.: B14918643
M. Wt: 394.4 g/mol
InChI Key: IFNLFJASBDXSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3,4-diamino-1,2,5-oxadiazole in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular components. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide is unique due to the presence of the 4-methylphenyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H14N2O6S2

Molecular Weight

394.4 g/mol

IUPAC Name

3,4-bis-(4-methylphenyl)sulfonyl-2-oxido-1,2,5-oxadiazol-2-ium

InChI

InChI=1S/C16H14N2O6S2/c1-11-3-7-13(8-4-11)25(20,21)15-16(18(19)24-17-15)26(22,23)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

IFNLFJASBDXSKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NO[N+](=C2S(=O)(=O)C3=CC=C(C=C3)C)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.